molecular formula C17H14BrN3O3 B2370582 (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 1351597-02-8

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2370582
CAS No.: 1351597-02-8
M. Wt: 388.221
InChI Key: GZMVKYKEPNRHTR-UHFFFAOYSA-N
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Description

“(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone” is a chemical compound with the molecular formula C17H14BrN3O3. It belongs to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, a benzyl group, an azetidin-1-yl group, and a 5-bromofuran-2-yl methanone group. The presence of these functional groups may contribute to the compound’s physical and chemical properties, as well as its potential biological activities.

Scientific Research Applications

Discovery of a Novel Microsomal Epoxide Hydrolase–Catalyzed Hydration

This study focuses on the biotransformation of a compound similar to the one , revealing the enzyme-catalyzed hydration and ring-opening of its oxetanyl moiety. It highlights the substrate specificity of microsomal epoxide hydrolase, expanding it to include the oxetanyl ring system (Li et al., 2016).

Synthesis and Antimicrobial Properties

Another study synthesized a library of compounds with structures similar to the target compound, demonstrating their antimicrobial properties against various bacterial strains. The research emphasizes the drug-likeness properties of these compounds, suggesting their potential in pharmaceutical applications (Pandya et al., 2019).

Antibacterial Activity and Chemical Characterization

Further research investigated novel compounds with a similar structure for antibacterial activity. The study involved synthesis, characterization, and testing against various bacteria, emphasizing the importance of the 1,2,4-oxadiazole moiety in antibacterial applications (Rai et al., 2010).

Role in Crystal Packing and Non-Covalent Interactions

An additional study explored the role of non-covalent interactions in the crystal packing of derivatives with similar structures. It provided insights into the supramolecular architecture of these compounds, which is essential for understanding their stability and behavior in various applications (Sharma et al., 2019).

Antimicrobial and Antioxidant Properties

Research also investigated the antimicrobial and antioxidant properties of similar compounds. This emphasizes their potential use in developing new treatments or compounds with these specific properties (Rashmi et al., 2014).

Anticancer Activity

A study on 1,2,4-oxadiazole derivatives, structurally related to the compound of interest, revealed significant anticancer activity. This underlines the potential of such compounds in developing new anticancer drugs (Vaidya et al., 2020).

Synthesis and Antiproliferative Activity

Another research synthesized oxadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. The study contributes to the understanding of structure-activity relationships in these compounds (Guan et al., 2015).

Future Directions

The future directions for research on “(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone” and similar compounds could include further exploration of their synthesis processes, investigation of their physical and chemical properties, elucidation of their mechanisms of action, and evaluation of their potential biological activities. Additionally, studies could also focus on the development of new potent molecules by introducing various substituents to the molecule .

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-bromofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c18-14-7-6-13(23-14)17(22)21-9-12(10-21)16-19-15(20-24-16)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMVKYKEPNRHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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